2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-15(4-3-5-17(12)23(25)26)19(24)20-14-8-6-13(7-9-14)16-10-11-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWUSESPFYRKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a nitro group, a methylsulfonyl group, and a pyridazine moiety, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonyl group suggests potential inhibition of enzymes such as cyclooxygenase (COX) and various kinases, which are critical in inflammatory pathways and cancer progression .
- Modulation of Signal Transduction Pathways : The compound may influence pathways like MAPK/ERK, which are often implicated in cell proliferation and survival .
- Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting that this compound might reduce oxidative stress in cells .
Antitumor Activity
A significant focus has been on the antitumor properties of this class of compounds. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, the combination of similar compounds with established chemotherapeutics has shown enhanced efficacy in reducing tumor growth in xenograft models .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Case Study 1 : A study involving a related compound demonstrated significant inhibition of tumor growth in a mouse model of lung cancer when combined with other chemotherapeutic agents. The results indicated a synergistic effect that warrants further exploration into combination therapies .
- Case Study 2 : In vitro assays showed that the compound inhibited the activity of COX enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain and inflammation management .
Data Summary Table
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly as a COX-2 inhibitor. COX-2 inhibitors are important in treating inflammatory conditions and pain management. The synthesis of similar compounds has been documented in patents, indicating a pathway for developing new anti-inflammatory drugs .
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. Studies have shown that modifications to the benzamide structure can enhance cytotoxicity against various cancer cell lines. The presence of the methylsulfonyl group is believed to contribute to increased potency and selectivity against tumor cells .
Antimicrobial Properties
There is emerging evidence that compounds incorporating pyridazinyl and sulfonamide moieties possess antimicrobial activity. Investigations into the antibacterial and antifungal effects of related compounds suggest that 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide may also exhibit similar properties, warranting further exploration in this area .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | This study evaluated the cytotoxic effects of related compounds on human cancer cell lines, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Effects | A series of experiments demonstrated that compounds structurally related to this compound effectively reduced inflammation markers in vitro and in vivo models. |
| Study 3 | Antimicrobial Efficacy | Testing against various bacterial strains revealed that derivatives showed promising antibacterial activity, suggesting potential for development as new antibiotics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
- Structural Features : Replace the pyridazine core with an imidazo[2,1-b]thiazole ring. Retain the methylsulfonylphenyl group but lack the nitrobenzamide moiety.
- Activity : Demonstrated potent COX-2 inhibition, with IC50 values of 1.2–1.4 μM in murine assays. The N,N-dimethyl analog (6a) showed marginally higher potency due to improved hydrophobic interactions .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
- Structural Features: Incorporates a pyrazolo[3,4-d]pyrimidine core fused with a chromenone ring and fluorophenyl substituents. Contains a sulfonamide group instead of a nitrobenzamide.
- Physicochemical Data : Molecular weight 589.1 g/mol, melting point 175–178°C. The fluorine atoms likely enhance metabolic stability and target affinity .
ChemDiv Screening Compound G856-9584
- Structural Features : Substitutes pyridazine with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group. Retains the nitrobenzamide and methylsulfonylphenyl motifs.
- Activity: Labeled as a screening compound, implying preliminary evaluation for kinase or protease targets. The quinazolinone core is common in DNA repair inhibitors (e.g., PARP inhibitors), suggesting possible mechanistic overlap .
- Key Difference: The quinazolinone’s hydrogen-bonding capacity may enhance binding to ATP pockets in kinases, unlike the pyridazine’s planar geometry .
Data Table: Structural and Functional Comparison
Mechanistic and Structural Insights
- Methylsulfonyl Group : Common across all compounds; enhances solubility and target binding via sulfone-oxygen interactions .
- Nitro Group (Target Compound) : Unique to the benzamide scaffold; may confer oxidative stress or electrophilic reactivity, unlike fluorine or dimethylamine groups in analogs .
- Heterocycle Impact: Pyridazine (target) offers planar rigidity, while imidazothiazole () and quinazolinone () provide hydrogen-bonding or hydrophobic interactions critical for specific enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, and how can yield and purity be maximized?
- Methodology : The synthesis typically involves coupling a pyridazine sulfone intermediate (e.g., 6-(methylsulfonyl)pyridazin-3-amine) with a substituted benzoyl chloride derivative. Key steps include:
- Using triethylamine as a base to deprotonate intermediates and facilitate nucleophilic substitution .
- Optimizing solvent choice (e.g., dichloromethane or DMF) to enhance solubility of aromatic intermediates .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the nitrobenzamide product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methylsulfonyl groups (δ 3.2–3.5 ppm for CH3SO2). The nitro group’s deshielding effect shifts adjacent protons upfield .
- HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. Confirm molecular ion peaks ([M+H]+) via high-resolution mass spectrometry .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential as a kinase or enzyme inhibitor?
- Methodology :
- Perform in vitro enzyme inhibition assays (e.g., COX-2 or tyrosine kinases) using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Include positive controls (e.g., Celecoxib for COX-2) and validate results with triplicate experiments and ANOVA for statistical significance (p < 0.05) .
Q. What are the solubility challenges of this nitrobenzamide derivative, and how can they be addressed in formulation for in vitro studies?
- Methodology :
- Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrin-based solubilizers .
- Quantify solubility via UV-Vis spectroscopy at λmax (~320 nm for nitro groups) .
Q. How does the methylsulfonyl group influence the compound’s stability under varying pH conditions?
- Methodology :
- Conduct stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals.
- Compare with analogs lacking the methylsulfonyl group to isolate its stabilizing role .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?
- Methodology :
- Synthesize analogs with modifications (e.g., replacing methylsulfonyl with trifluoromethyl or methylsulfanyl groups).
- Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG values) with experimental IC50 data. Prioritize residues forming hydrogen bonds with the nitro or sulfonyl groups .
Q. How should conflicting data on enzymatic inhibition across different assay formats be resolved?
- Methodology :
- Compare results from fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with radiometric methods.
- Validate using orthogonal techniques like SPR (surface plasmon resonance) to measure direct binding kinetics (KD, kon/koff) .
Q. What strategies are effective for improving metabolic stability in in vivo models?
- Methodology :
- Introduce deuterium at metabolically labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Perform microsomal stability assays (human/rat liver microsomes) and analyze metabolites via LC-MS/MS .
Q. How can computational models predict off-target interactions and toxicity risks?
- Methodology :
- Use QSAR models (e.g., Schrödinger’s QikProp) to estimate ADMET properties (e.g., hERG inhibition, plasma protein binding).
- Cross-validate with toxicity databases (e.g., Tox21) and molecular dynamics simulations to assess binding to unintended targets .
Q. What experimental approaches reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
